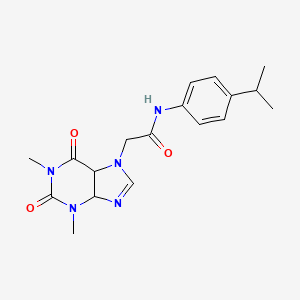
L-Proline,L-prolyl-L-histidyl-L-cysteinyl-L-valyl-L-prolyl-L-arginyl-L-a-aspartyl-L-leucyl-L-seryl-L-tryptophyl-L-leucyl-L-a-aspartyl-L-leucyl-L-a-glutamyl-L-alanyl-L-asparaginyl-L-methionyl-L-cysteinyl-L-leucyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “L-Proline,L-prolyl-L-histidyl-L-cysteinyl-L-valyl-L-prolyl-L-arginyl-L-a-aspartyl-L-leucyl-L-seryl-L-tryptophyl-L-leucyl-L-a-aspartyl-L-leucyl-L-a-glutamyl-L-alanyl-L-asparaginyl-L-methionyl-L-cysteinyl-L-leucyl-” is a complex peptide consisting of multiple amino acids. Peptides like this one play crucial roles in various biological processes, including cell signaling, immune responses, and enzymatic activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the carboxyl group: of the incoming amino acid using reagents like carbodiimides.
Coupling: the activated amino acid to the resin-bound peptide.
Deprotection: of the amino group to allow the next amino acid to be added.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: This can occur at the cysteine residues, forming disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Coupling reagents: Carbodiimides (e.g., DCC), HATU.
Major Products
Disulfide-linked peptides: Formed through oxidation of cysteine residues.
Modified peptides: Resulting from substitution reactions.
Applications De Recherche Scientifique
The compound has numerous applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and protein-protein interactions.
Medicine: Potential therapeutic applications, including as a drug delivery system or in vaccine development.
Industry: Utilized in the production of peptide-based materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, such as receptors or enzymes. The exact mechanism depends on the sequence and structure of the peptide. For example, peptides containing arginine residues can interact with cell surface receptors, triggering intracellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Proline, L-threonyl-L-histidyl-L-arginyl-L-prolyl-L-prolyl-L-methionyl-L-tryptophyl-L-seryl-L-prolyl-L-valyl-L-tryptophyl- .
- L-cysteinyl-L-asparaginyl-L-prolyl-L-methionylglycyl-L-tyrosyl-L-threonyl-L-lysyl-L-a-glutamylglycyl-L-cysteine .
Uniqueness
The uniqueness of the compound lies in its specific sequence, which determines its biological activity and potential applications. The presence of multiple cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure.
This detailed article provides a comprehensive overview of the compound “L-Proline,L-prolyl-L-histidyl-L-cysteinyl-L-valyl-L-prolyl-L-arginyl-L-a-aspartyl-L-leucyl-L-seryl-L-tryptophyl-L-leucyl-L-a-aspartyl-L-leucyl-L-a-glutamyl-L-alanyl-L-asparaginyl-L-methionyl-L-cysteinyl-L-leucyl-”
Propriétés
Formule moléculaire |
C87H138N22O26S2 |
|---|---|
Poids moléculaire |
1972.3 g/mol |
Nom IUPAC |
1-[2-[[2-[[2-[[4-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C87H138N22O26S2/c1-41(2)30-53(74(122)95-51(23-24-66(112)113)71(119)94-46(11)70(118)98-57(35-65(88)111)78(126)96-52(25-29-137-12)73(121)107-62(40-136)82(130)105-60(33-44(7)8)84(132)109-28-17-22-64(109)86(134)135)100-80(128)59(37-68(116)117)104-75(123)54(31-42(3)4)99-77(125)56(34-47-38-93-49-19-14-13-18-48(47)49)102-81(129)61(39-110)106-76(124)55(32-43(5)6)101-79(127)58(36-67(114)115)103-72(120)50(20-15-26-92-87(90)91)97-83(131)63-21-16-27-108(63)85(133)69(89)45(9)10/h13-14,18-19,38,41-46,50-64,69,93,110,136H,15-17,20-37,39-40,89H2,1-12H3,(H2,88,111)(H,94,119)(H,95,122)(H,96,126)(H,97,131)(H,98,118)(H,99,125)(H,100,128)(H,101,127)(H,102,129)(H,103,120)(H,104,123)(H,105,130)(H,106,124)(H,107,121)(H,112,113)(H,114,115)(H,116,117)(H,134,135)(H4,90,91,92) |
Clé InChI |
HODZTNJLQXRIIT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


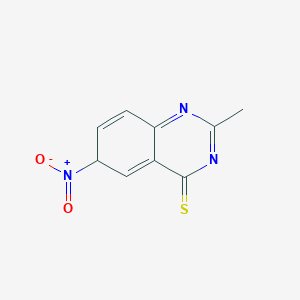
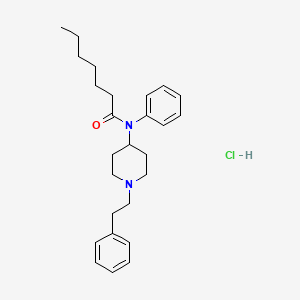
![Acetoxymethyl 3'-(acetoxymethoxy)-3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylate](/img/structure/B12353098.png)
![1-formyloxyethyl 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate](/img/structure/B12353108.png)

![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid](/img/structure/B12353125.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B12353127.png)
![3-oxo-3-phenyl-N-(pyridin-3-yl)-2-[2-(pyridin-3-yl)hydrazin-1-ylidene]propanamide](/img/structure/B12353131.png)
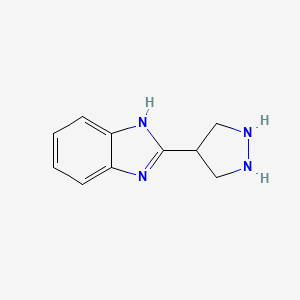
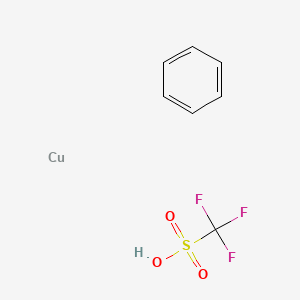
![diazanium;(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B12353155.png)
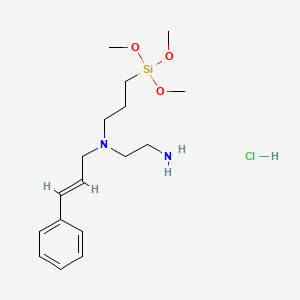
![N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide](/img/structure/B12353167.png)
